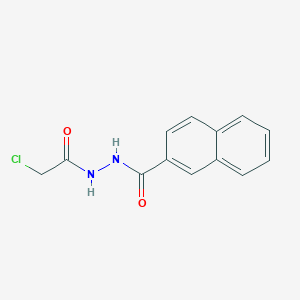
N'-(2-chloroacetyl)naphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₂. It consists of 11 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is characterized by its complex structure, which includes multiple bonds, aromatic rings, and a hydrazine group .
Preparation Methods
The synthesis of N’-(2-chloroacetyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene-2-carbohydrazide with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.
Condensation Reactions: The hydrazine group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide can be compared with other similar compounds, such as:
Naphthalene-2-carbohydrazide: Lacks the 2-chloroacetyl group, resulting in different reactivity and applications.
2-chloroacetylhydrazine: Lacks the naphthalene ring, leading to different chemical properties and uses.
Naphthalene-2-carboxylic acid: Lacks the hydrazine group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
N'-(2-chloroacetyl)naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-12(17)15-16-13(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMNYOLEDMHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














